molecular formula C9H17N3O3 B2535923 3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide CAS No. 1158134-38-3

3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide

Cat. No.: B2535923
CAS No.: 1158134-38-3
M. Wt: 215.253
InChI Key: DBHKTSHBMKSQDB-UHFFFAOYSA-N
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Description

3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a morpholine ring substituted with dimethyl groups and an oxopropanimidamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylmorpholine with a suitable oxopropanimidamide precursor under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits. These interactions can alter cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide: shares structural similarities with other morpholine derivatives and oxopropanimidamide compounds.

    2,5-dimethylmorpholine: A simpler analog without the oxopropanimidamide moiety.

    N’-hydroxy-3-oxopropanimidamide: Lacks the morpholine ring but retains the oxopropanimidamide structure.

Uniqueness

The unique combination of the morpholine ring and oxopropanimidamide moiety in 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-6-5-15-7(2)4-12(6)9(13)3-8(10)11-14/h6-7,14H,3-5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKTSHBMKSQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(CO1)C)C(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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